Pyridine-triphenylborane

Vue d'ensemble

Description

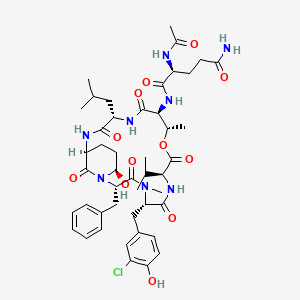

Pyridine-triphenylborane is a complex of pyridine and triphenylborane . Triphenylborane is a chemical compound with the formula B(C6H5)3, often abbreviated to BPh3 where Ph is the phenyl group C6H5 . It is a white crystalline solid and is both air and moisture sensitive, slowly forming benzene and triphenylboroxine . It is soluble in aromatic solvents .

Synthesis Analysis

Triphenylborane was first synthesized in 1922 . It is typically made with boron trifluoride diethyl etherate and the Grignard reagent, phenylmagnesium bromide . Triphenylborane can also be synthesized on a smaller scale by the thermal decomposition of trimethylammonium tetraphenylborate . Du Pont produces triphenylborane by reacting sodium metal, a haloaromatic (chlorobenzene), and a secondary alkyl borate ester . Triphenylborane can be used to make triarylborane amine complexes, such as pyridine-triphenylborane .Molecular Structure Analysis

The core of the compound, BC3, has a trigonal planar structure . The phenyl groups are rotated at about a 30° angle from the core plane . Even though triphenylborane and tris (pentafluorophenyl)borane are structurally similar, their Lewis acidity is not . BPh3 is a weak Lewis acid while B(C6F5)3 is a strong Lewis acid due to the electronegativity of the fluorine atoms .Chemical Reactions Analysis

Triphenylborane can be used to make triarylborane amine complexes, such as pyridine-triphenylborane . Triarylborane amine complexes are used as catalysts for the polymerization of acrylic esters .Physical And Chemical Properties Analysis

Pyridine-triphenylborane is a white micro-crystalline powder . It has a molecular weight of 321.223 and an exact mass of 321.168884 . It has a melting point of 214-215 °C (decomp) and a boiling point of 348ºC at 760mmHg .Applications De Recherche Scientifique

Metal-Free Catalysis

Triphenylborane has been used as a metal-free catalyst for various organic transformations . This includes the copolymerization of epoxides with CO2, isocyanate, and organic anhydrides to various polycarbonate copolymers and controlled diblock copolymers .

2. Frustrated Lewis Pair Mediated Cleavage of Hydrogen Triphenylborane has been used as a Lewis acid component in the frustrated Lewis pair (FLP) mediated cleavage of hydrogen and hydrogenation catalysis .

Reductive N-Methylations and C-Methylations

Triphenylborane has been used to catalyze reductive N-methylations and C-methylations with CO2 and silane to value-added organic products .

Cycloadditions and Insertion Reactions

Triphenylborane has been used to catalyze cycloadditions and insertion reactions .

Anti-Fouling Agent in Paints

Pyridine-triphenylborane has been used as an anti-fouling agent in paints . It can be determined along with its degradation products in paint-waste samples using capillary zone electrophoresis with field-amplified sample injection .

6. Catalyst for the Polymerization of Acrylic Esters Pyridine-triphenylborane complex, produced using triphenylborane as a precursor, has been used as a catalyst for the polymerization of acrylic esters .

Hydrocyanation of Butadiene to Adiponitrile

Triphenylborane has been used in the hydrocyanation of butadiene to adiponitrile . This process is industrially used by Du Pont for its hydrocyanation of butadiene to adiponitrile, a nylon intermediate .

Synthesis of 3-Phenyl-Cyclohexene

Triphenylborane has been used in the synthesis of 3-phenyl-cyclohexene .

Safety and Hazards

Pyridine-triphenylborane is harmful if swallowed, causes serious eye irritation, and is fatal if inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Orientations Futures

Propriétés

IUPAC Name |

pyridine;triphenylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15B.C5H5N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1/h1-15H;1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSXSXUHWBSPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448581 | |

| Record name | Pyridine-triphenylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-triphenylborane | |

CAS RN |

971-66-4 | |

| Record name | Pyridine-triphenylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.